Enantiomeric Configuration Defines Stereochemical Identity: (S) vs (R) Enantiomer
The (S)-enantiomer (CAS 1228571-89-8, InChIKey: WPXYTMUWZPNGLQ-YFKPBYRVSA-N) and the (R)-enantiomer (CAS 1228547-70-3, InChIKey: WPXYTMUWZPNGLQ-RXMQYKEDSA-N) are non-superimposable mirror images with identical computed physicochemical properties—molecular weight 216.07 g·mol⁻¹, XLogP3-AA 2.1, hydrogen bond donor count 2, hydrogen bond acceptor count 2, and topological polar surface area 46.3 Ų—as documented in their respective PubChem entries [1][2]. The sole differentiating parameter is stereochemistry: the (S)-enantiomer bears a C[C@@H] carbon center, whereas the (R)-enantiomer bears a C[C@H] center. In asymmetric synthesis of 2-(1-aminoethyl)phenols, the enantiomeric excess (ee) achievable depends critically on the choice of chiral catalyst or biocatalyst system. The literature reports that for the parent 2-(1-aminoethyl)phenol scaffold, optimized diastereoselective imine reduction (Route 3) affords >96% ee with 71% overall yield over three steps [3]. While these specific ee values were established for the non-brominated parent compound, the brominated analog follows the same stereochemical principles, and procurement of the pre-resolved (S)-enantiomer at 95–98% chemical purity with defined chirality eliminates the need for in-house resolution, which for the racemate would require additional chromatographic or enzymatic steps .
| Evidence Dimension | Stereochemical identity (enantiomeric configuration) |
|---|---|
| Target Compound Data | (S)-configuration; CAS 1228571-89-8; SMILES C[C@@H](C1=C(C=CC(=C1)Br)O)N; 95–98% purity available |
| Comparator Or Baseline | (R)-configuration; CAS 1228547-70-3; SMILES C[C@H](C1=C(C=CC(=C1)Br)O)N; 97–98% purity available |
| Quantified Difference | Opposite absolute configuration; identical computed physicochemical properties (MW 216.07 g·mol⁻¹, XLogP3-AA 2.1, TPSA 46.3 Ų); >96% ee benchmark for parent scaffold via Route 3 |
| Conditions | PubChem computed descriptors (2024.11.20 release); asymmetric imine reduction methodology from Kündig et al. (2004) |
Why This Matters
The (S)-enantiomer must be explicitly specified at procurement because the opposite enantiomer, despite identical molecular formula and computed bulk properties, will generate different diastereomeric products in asymmetric synthesis and may exhibit divergent biological target engagement.
- [1] PubChem Compound Summary: 2-[(1S)-1-aminoethyl]-4-bromophenol, CID 49831623. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
- [2] PubChem Compound Summary: 2-[(1R)-1-aminoethyl]-4-bromophenol, CID 63367828. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
- [3] Kündig, E.P.; Botuha, C.; Lemercier, G.; Romanens, P.; Saudan, L.; Thibault, S. Asymmetric Syntheses of 2-(1-Aminoethyl)phenols. Helv. Chim. Acta 2004, 87, 561–579. View Source
